5-(3,4-Dimethylphenyl)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-(3,4-Dimethylphenyl)pentanoic acid involves various methods, including Friedel-Crafts acylation , Grignard reactions , or alkylation of suitable precursors. Researchers have explored different routes to access this compound, aiming for high yields and purity. Detailed synthetic procedures can be found in relevant literature .
Scientific Research Applications
Vibrational Spectroscopic Investigation
5-(3,4-Dimethylphenyl)pentanoic acid has been studied using vibrational spectroscopic methods. A study on its structural properties using FT-IR and FT-Raman spectroscopy revealed insights into molecular structure and stability through electron density analysis and vibrational spectra assignments (Priya, Benitta, & James, 2011).
X-Ray Imaging Applications
A derivative of pentanoic acid, specifically designed for radiopacity, shows potential in X-ray imaging applications. The high iodine content in the compound indicates substantial radiopacity, making it a candidate for clinical X-ray imaging (Gopan, Susan, Jayadevan, & Joseph, 2021).
Bifunctional Catalysis in Industry
Pentanoic acid, a derivative of γ-valerolactone, is utilized in bifunctional catalysis, a process relevant in the conversion of cellulosic biorefineries to industrially significant chemicals. This process involves hydrogenation and acid-catalyzed ring-opening mechanisms (Al‐Naji et al., 2020).
Molecular Dynamics Simulation
The adsorption properties of pentanoic acid on α-Al2O3 surfaces were explored using Born-Oppenheimer molecular dynamics simulations. This research provides insights into adsorption mechanisms and has implications for surface science applications (Martinotto, Zorzi, & Perottoni, 2017).
Synthesis of Novel Functional Diacids
Novel functional diacids have been synthesized from pentanoic acid derivatives. These diacids have potential applications in various industries such as pharmaceuticals and plastics (Zhang Zhi-qin, 2004).
properties
IUPAC Name |
5-(3,4-dimethylphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-12(9-11(10)2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGLNVWUXLOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640548 | |
Record name | 5-(3,4-Dimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)pentanoic acid | |
CAS RN |
35872-49-2 | |
Record name | 5-(3,4-Dimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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